molecular formula C8H16N2S2 B12804373 Pyrrolidine, 1,1'-dithiobis- CAS No. 6542-61-6

Pyrrolidine, 1,1'-dithiobis-

Cat. No.: B12804373
CAS No.: 6542-61-6
M. Wt: 204.4 g/mol
InChI Key: CZXYYPCKMLAKAI-UHFFFAOYSA-N
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Description

Pyrrolidine, 1,1’-dithiobis- is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrrolidine, 1,1’-dithiobis- can be synthesized through various methods. One common approach involves the reaction of pyrrolidine with sulfur-containing reagents under controlled conditions. For instance, the reaction of pyrrolidine with sulfur monochloride (S2Cl2) can yield the desired compound. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane. The reaction is carried out at low temperatures to prevent decomposition of the product.

Industrial Production Methods: Industrial production of pyrrolidine, 1,1’-dithiobis- often involves large-scale synthesis using continuous flow reactors. The process may include the use of catalysts to enhance the reaction rate and yield. Purification of the product is achieved through techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine, 1,1’-dithiobis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Pyrrolidine, 1,1’-dithiobis- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of pyrrolidine, 1,1’-dithiobis- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect cellular pathways and processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

    Pyrrole: An aromatic compound with a five-membered ring containing one nitrogen atom.

    Pyrrolidine-2-one: A lactam derivative of pyrrolidine.

    Pyrrolidine-2,5-dione: A diketone derivative of pyrrolidine.

Comparison: Pyrrolidine, 1,1’-dithiobis- is unique due to the presence of sulfur atoms, which impart distinct chemical reactivity and biological activity. Unlike pyrrole, which is aromatic, pyrrolidine, 1,1’-dithiobis- is a saturated heterocycle, leading to different chemical behavior. The presence of sulfur atoms also differentiates it from pyrrolidine-2-one and pyrrolidine-2,5-dione, which do not contain sulfur.

Properties

CAS No.

6542-61-6

Molecular Formula

C8H16N2S2

Molecular Weight

204.4 g/mol

IUPAC Name

1-(pyrrolidin-1-yldisulfanyl)pyrrolidine

InChI

InChI=1S/C8H16N2S2/c1-2-6-9(5-1)11-12-10-7-3-4-8-10/h1-8H2

InChI Key

CZXYYPCKMLAKAI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)SSN2CCCC2

Origin of Product

United States

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